N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1207043-05-7 |
|---|---|
Molecular Formula |
C23H19ClN6O2S |
Molecular Weight |
478.96 |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-14-3-6-16(24)11-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
NBBSTTIMFYMGLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the thioacetamide moiety enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induction of apoptosis |
| Compound B | NCI-H460 | 12.50 | Inhibition of cell proliferation |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Many pyrazole derivatives target kinases involved in cancer progression.
- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways.
Study 1: Antitumor Activity Assessment
A recent study evaluated the anticancer potential of similar pyrazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited notable cytotoxicity.
Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated the compound's ability to reduce tumor size significantly when administered at specific dosages. The study highlighted the importance of dosage and administration route in maximizing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
Pyrazolo-Triazolo-Pyrazine Derivatives
- Compound 1 and 7 (from ) : These compounds share a pyrazolo-triazolo-pyrazine core but differ in substituents. NMR data (Table 2, Figure 6) reveals that regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts compared to the parent compound Rapa, indicating substituent-induced electronic perturbations .
- Key Finding : Substituents at regions A and B significantly alter the chemical environment, affecting binding affinity or catalytic activity.
Pyrrolo-Thiazolo-Pyrimidine Derivatives ()
- Compound 8 : Features a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core with 4-methoxyphenyl and phenyl groups.
- The methoxyphenyl group common to both compounds suggests shared synthetic strategies for electron modulation .
Substituent-Based Analogues
Thioacetamide Derivatives ()
- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides : These compounds feature a thioacetamide backbone similar to the target molecule.
Quinazoline-Pyrazole Hybrids ()
- N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones: These hybrids share a chloro-substituted aromatic system (similar to the 5-chloro-2-methylphenyl group in the target compound). Activity: Exhibited antifungal effects against Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to the commercial agent hymexazol . Key Difference: The acylhydrazone group introduces additional hydrogen-bonding sites absent in the target compound.
Functional Group Comparison Table
Key Research Findings
- Thioacetamide Utility : Derivatives with thioether linkages () show consistent bioactivity, supporting the hypothesis that sulfur-containing groups improve target binding .
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core in this compound?
The core heterocyclic system is typically synthesized via cyclization reactions. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) facilitates the cyclization of intermediates like substituted pyrazole-carbonyl hydrazides to form oxadiazole or triazolo-pyrazine derivatives. Key steps include the formation of thioacetamide linkages through nucleophilic substitution or condensation reactions .
Q. Which spectroscopic methods are critical for characterizing the thioacetamide moiety in this compound?
Infrared (IR) spectroscopy identifies the C=S stretching vibration (~1,100–1,250 cm⁻¹), while ¹H NMR confirms the methylene (-CH₂-) protons adjacent to the sulfur atom (δ 3.5–4.5 ppm). ¹³C NMR distinguishes the thiocarbonyl carbon (δ ~170–200 ppm). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns .
Q. How is the regioselectivity of heterocyclic ring formation ensured during synthesis?
Regioselectivity is controlled by steric and electronic factors. For example, the 4-methoxyphenyl group at position 9 of the pyrazolo-triazolo-pyrazine scaffold directs cyclization due to its electron-donating methoxy substituent, favoring nucleophilic attack at the less hindered position. Reaction conditions (e.g., solvent polarity, temperature) further refine selectivity .
Q. What are the key intermediates reported in the synthesis of similar N-substituted pyrazolo-triazolo-pyrazine derivatives?
Critical intermediates include:
Q. How are purity and identity validated for this compound in synthetic workflows?
Purity is assessed via HPLC with UV detection (λ = 254 nm), while identity is confirmed by combining elemental analysis (C, H, N, S), high-resolution MS, and X-ray crystallography for unambiguous structural determination .
Advanced Research Questions
Q. What strategies mitigate side reactions during the introduction of the 4-methoxyphenyl group?
- Protecting group chemistry : Temporarily shield reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups for hydroxyl or amine functionalities).
- Flow chemistry : Continuous flow systems improve mixing efficiency and reduce byproducts during coupling reactions .
Q. How can Design of Experiments (DoE) optimize reaction conditions for the thioacetamide linkage?
DoE evaluates factors like temperature, stoichiometry, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for thiol-acetamide coupling, minimizing side products (e.g., disulfide formation) while maximizing yield. Response surface models (RSM) predict interactions between variables .
Q. What computational methods predict the reactivity of the pyrazolo-triazolo-pyrazine system?
Density Functional Theory (DFT) calculations model electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking studies assess binding affinities for biological targets, guiding structural modifications .
Q. How to resolve contradictions between spectral data and expected structures?
Q. What in vitro models assess the bioactivity of such complex heterocycles?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase/GTPase activity).
- Cellular cytotoxicity : MTT or resazurin assays evaluate antiproliferative effects in cancer cell lines. Metabolic stability is tested in liver microsomes to predict pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
